molecular formula C17H20N2O2S B11527413 N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11527413
M. Wt: 316.4 g/mol
InChI Key: LZUSHEZPEFGYHC-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butoxyphenyl group attached to an acetamide moiety, with a pyridin-2-ylsulfanyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H20N2O2S/c1-2-3-11-21-15-8-6-7-14(12-15)19-16(20)13-22-17-9-4-5-10-18-17/h4-10,12H,2-3,11,13H2,1H3,(H,19,20)

InChI Key

LZUSHEZPEFGYHC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 3-butoxyaniline with 2-chloropyridine-1-sulfanylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(3-butoxyphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether instead of a sulfanyl group.

    N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

    N-(3-butoxyphenyl)-2-(pyridin-2-ylamino)acetamide: Features an amino group instead of a sulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

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